molecular formula C6H10ClF2N B2917943 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride CAS No. 1420294-83-2

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2917943
CAS No.: 1420294-83-2
M. Wt: 169.6
InChI Key: TXZXYADCRUPKDP-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated cyclohexane derivative with an amine, followed by the formation of the spirocyclic structure through intramolecular cyclization. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the removal of fluorine atoms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often used in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce de-fluorinated compounds. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials, particularly those requiring unique spirocyclic structures.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure and fluorine atoms contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate
  • 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane hydrochloride

Uniqueness

6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. Additionally, its hydrochloride salt form enhances its solubility and ease of handling in various research applications.

Properties

IUPAC Name

6,6-difluoro-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-5(2-6)3-9-4-5;/h9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXYADCRUPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(F)F)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420294-83-2
Record name 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride
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